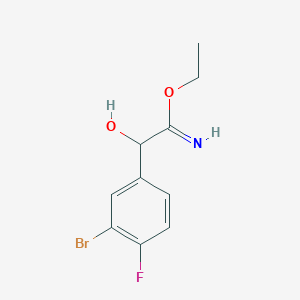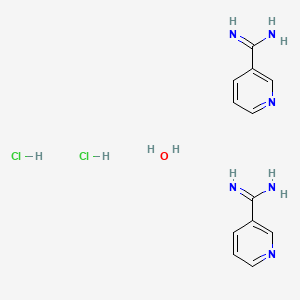
Threne brilliant violet 3b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vat Violet 9 is a member of the vat dye family, which are known for their excellent color fastness properties. Vat dyes are typically used for dyeing cellulosic fibers such as cotton and rayon. Vat Violet 9 is an anthraquinone-based dye, which means it is derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is known for its vibrant violet color and is used extensively in the textile industry.
准备方法
Synthetic Routes and Reaction Conditions
Vat Violet 9 is synthesized through a series of chemical reactions involving anthraquinone. The process typically begins with the nitration of anthraquinone to produce nitroanthraquinone. This intermediate is then reduced to aminoanthraquinone, which undergoes further reactions to form the final dye compound. The synthesis involves the use of various reagents such as nitric acid, sulfuric acid, and reducing agents like sodium dithionite.
Industrial Production Methods
In industrial settings, the production of Vat Violet 9 involves large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity The dye is usually produced in its insoluble form and then converted to a soluble form using a reducing agent
化学反应分析
Types of Reactions
Vat Violet 9 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using reducing agents like sodium dithionite.
Oxidation: The leuco form is oxidized back to the insoluble dye using oxygen from the air.
Substitution: Various substituents can be introduced into the anthraquinone structure to modify the dye’s properties.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite is commonly used to reduce Vat Violet 9 to its leuco form.
Oxidizing Agents: Oxygen from the air is used to oxidize the leuco form back to the dye.
Acids and Bases: Sulfuric acid and sodium hydroxide are often used to control the pH during the dyeing process.
Major Products Formed
The major product formed from the reduction and oxidation reactions is the insoluble form of Vat Violet 9, which is responsible for the dye’s vibrant color on the fabric.
科学研究应用
Vat Violet 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of anthraquinone-based dyes.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
Industry: Extensively used in the textile industry for dyeing cotton and other cellulosic fibers.
作用机制
The mechanism of action of Vat Violet 9 involves its reduction to the leuco form, which is soluble in water. This form penetrates the fibers of the fabric and, upon exposure to air, is oxidized back to the insoluble form. This oxidation process fixes the dye onto the fabric, resulting in a durable and vibrant color. The molecular targets and pathways involved in this process are primarily related to the redox reactions of the anthraquinone structure.
相似化合物的比较
Vat Violet 9 can be compared with other vat dyes such as Vat Blue 1 (indigo), Vat Red 10, and Vat Orange 1. These dyes share similar properties, such as high color fastness and the need for reduction and oxidation during the dyeing process. Vat Violet 9 is unique in its vibrant violet color and specific applications in various industries.
List of Similar Compounds
- Vat Blue 1 (Indigo)
- Vat Red 10
- Vat Orange 1
- Vat Green 1
- Vat Black 27
Vat Violet 9 stands out due to its specific hue and the particular applications it finds in scientific research and industry.
属性
分子式 |
C34H15BrO2 |
|---|---|
分子量 |
535.4 g/mol |
IUPAC 名称 |
9-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H15BrO2/c35-16-5-6-18-20-8-10-22-23-11-13-26-31-19(17-3-1-2-4-25(17)33(26)36)7-9-21(29(23)31)24-12-14-27(32(20)30(22)24)34(37)28(18)15-16/h1-15H |
InChI 键 |
XUSDWZAXWXOCCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=C(C=C9)Br)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)






